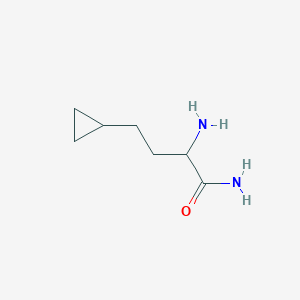

2-Amino-4-cyclopropylbutanamide

Description

Contextualization within the Chemistry of Alpha-Amino Amides and Cyclopropyl-Containing Molecules

The chemical identity of 2-Amino-4-cyclopropylbutanamide is defined by two key functional groups: an alpha-amino amide and a cyclopropyl (B3062369) ring. Alpha-amino amides are fundamental structural motifs found in a vast array of biologically active compounds, including peptides and proteins. nih.govncert.nic.in They are recognized as crucial subunits for the synthesis of various heterocyclic compounds and as ligands for metal catalysts. nih.gov The presence of both an amino group and an amide group on the same carbon atom imparts specific chemical properties and reactivity.

The cyclopropyl group, a three-membered carbon ring, is a versatile component in medicinal chemistry. acs.orgnih.govscientificupdate.comingentaconnect.com Its inclusion in a molecule can significantly influence its physicochemical properties by:

Enhancing Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a specific conformation that is more favorable for binding to a biological target. nih.gov

Increasing Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in linear alkyl chains, making them less susceptible to metabolic degradation. acs.orgnih.gov

Improving Brain Permeability: The unique electronic character of the cyclopropyl group can alter a molecule's polarity and lipophilicity, potentially enhancing its ability to cross the blood-brain barrier. nih.gov

Altering pKa: The electron-withdrawing nature of the cyclopropyl group can influence the acidity or basicity of nearby functional groups. nih.gov

The combination of these two structural features in this compound suggests a molecule with a rich chemical landscape and potential for biological activity.

Significance of the this compound Scaffold in Organic Synthesis and as a Precursor in Chemical Biology

The this compound scaffold represents a valuable building block in organic synthesis. The presence of multiple functional groups—an amine, an amide, and a ketone (implied by the "oxo" in the full chemical name 2-Amino-4-cyclopropyl-4-oxobutanamide)—offers several handles for chemical modification.

Potential Synthetic Utility:

Peptide Synthesis: The alpha-amino amide moiety allows for its incorporation into peptide chains, introducing a non-natural amino acid with a unique cyclopropyl side chain. This can be used to create peptides with constrained conformations and potentially enhanced biological activity or stability. researchgate.net

Heterocycle Synthesis: The functional groups present in the molecule can serve as starting points for the construction of various heterocyclic ring systems, which are prevalent in pharmaceuticals.

Further Functionalization: The ketone group can be a site for various chemical transformations, such as reduction to an alcohol, reductive amination to introduce another amino group, or reaction with nucleophiles to build more complex structures.

In chemical biology, the this compound scaffold can be used to design and synthesize molecular probes to study biological processes. For example, it could be incorporated into enzyme inhibitors or receptor ligands to investigate their structure-activity relationships. researchgate.net The unique properties conferred by the cyclopropyl group can be exploited to fine-tune the binding affinity and selectivity of these probes.

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

While direct research on this compound is not extensively documented in publicly available literature, its structural components are the focus of significant research efforts.

Current Research Trajectories for Related Compounds:

Synthesis of Cyclopropyl-Containing Amino Acids: There is considerable interest in developing new synthetic methods for producing amino acids containing cyclopropyl groups due to their potential to create novel peptides and peptidomimetics with enhanced properties. researchgate.net

Applications of Alpha-Amino Amides: Research continues to explore the use of alpha-amino amides as building blocks in the synthesis of complex molecules and as key components of biologically active compounds. nih.govnih.gov

Medicinal Chemistry of Cyclopropyl Groups: The strategic incorporation of cyclopropyl rings into drug candidates remains an active area of investigation to improve pharmacokinetic and pharmacodynamic properties. acs.orgnih.govscientificupdate.comingentaconnect.com

Identified Knowledge Gaps:

A significant knowledge gap exists specifically for this compound. The lack of published studies means that its specific physical and chemical properties, detailed synthetic routes, and biological activity profile remain largely uncharacterized. Future research will need to address these fundamental questions to fully unlock the potential of this intriguing molecule.

Data Tables

Table 1: General Properties of Alpha-Amino Amides

| Property | Description |

| Structure | Contains an amino group (-NH2) and an amide group (-CONH2) attached to the same carbon atom. |

| Reactivity | The amino group is nucleophilic and basic. The amide group can be hydrolyzed under acidic or basic conditions. |

| Biological Role | Fundamental building blocks of peptides and proteins. ncert.nic.in Often found in biologically active natural products and synthetic compounds. nih.gov |

| Synthetic Utility | Used in peptide synthesis and as precursors for heterocyclic compounds. nih.gov |

Table 2: Influence of the Cyclopropyl Group on Molecular Properties

| Property Influenced | Effect of Cyclopropyl Group | Reference |

| Conformation | Induces rigidity and restricts bond rotation. | nih.gov |

| Metabolic Stability | Increases resistance to enzymatic degradation. | acs.orgnih.gov |

| Potency | Can enhance binding affinity to biological targets. | nih.gov |

| Solubility | Can modify lipophilicity and aqueous solubility. | nih.gov |

| Acidity/Basicity | Can alter the pKa of nearby functional groups. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-amino-4-cyclopropylbutanamide |

InChI |

InChI=1S/C7H14N2O/c8-6(7(9)10)4-3-5-1-2-5/h5-6H,1-4,8H2,(H2,9,10) |

InChI Key |

SBDURUISDYLFGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCC(C(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 4 Cyclopropylbutanamide and Its Analogues

Chemo-selective and Stereoselective Synthetic Routes to 2-Amino-4-cyclopropylbutanamide

Achieving chemo- and stereoselectivity is paramount in the synthesis of complex molecules like this compound, which contains a chiral center and multiple functional groups. Modern synthetic strategies focus on creating the desired stereoisomer in high purity, avoiding cumbersome separation steps.

The asymmetric synthesis of cyclopropyl (B3062369) α-amino acids is a field of intensive research. Catalytic radical processes using Co(II)-based metalloradical catalysis have been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates. nih.gov This method allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities, often with (Z)-diastereoselectivity, which is contrary to uncatalyzed thermal reactions. nih.gov

Another powerful approach involves chiral rhodium complexes for the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates. rsc.org These methods can produce a wide range of non-canonical α-amino acids bearing a cyclopropyl ring in high yields, as single diastereoisomers, and with excellent enantiomeric ratios. rsc.org The synthetic utility of these products can be further expanded through various post-functionalization reactions. rsc.org For the synthesis of this compound, a similar strategy could be envisioned starting from a suitable precursor that already contains the cyclopropylmethyl moiety.

Diastereoselective synthesis has also been successfully applied to create complex fused cyclopropyl-containing structures, such as BACE inhibitors with a cyclopropyl-3-amino-2,4-oxazine core. nih.gov These syntheses demonstrate that high diastereoselectivity can be achieved in the formation of highly substituted cyclopropane (B1198618) rings within larger molecular scaffolds. nih.govbeilstein-journals.org

| Methodology | Catalyst/Reagent Type | Key Features | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Asymmetric Radical Cyclopropanation | Co(II)-Metalloradical Catalysis (e.g., D2-symmetric chiral amidoporphyrin) | High yields, excellent enantioselectivity, (Z)-diastereoselectivity. | Synthesis of the chiral cyclopropyl amino acid core from a dehydroamino acid precursor. | nih.gov |

| Catalytic Asymmetric Synthesis | Chiral Rhodium Complexes (e.g., Rh2((R)-BTPCP)4) | High yields, single diastereoisomers, excellent enantiomeric ratios. | Formation of the cyclopropyl α-amino carboxylate, a direct precursor to the amide. | rsc.org |

| Diastereoselective Synthesis of Fused Systems | Various, often substrate-controlled | Creation of complex, highly substituted cyclopropane-containing heterocycles. | Provides principles for controlling stereochemistry in complex cyclopropyl systems. | nih.gov |

The installation of the amide and amino functionalities can be approached through either convergent or divergent synthetic pathways.

A convergent strategy would involve the separate synthesis of two key fragments: the chiral 2-amino-4-cyclopropylbutanoic acid core and the desired amine for the amide bond formation. The amino acid itself could be synthesized using the enantioselective methods described previously. nih.govrsc.org The final step would be a standard peptide coupling reaction to form the amide bond. This approach is highly modular, allowing for the rapid generation of analogues by simply changing the amine component in the final coupling step. The synthesis of various amide derivatives containing cyclopropane has been demonstrated through the amidation of a cyclopropanecarboxylic acid intermediate. nih.gov

A divergent strategy would begin with a common precursor containing the cyclopropane ring and a latent amino acid scaffold. For instance, a modular and scalable route to protected cyclopropane amino acid building blocks has been developed, which relies on an intramolecular isocyanate trapping via a Hofmann rearrangement to create a bicyclic carbamate (B1207046). acs.org This key intermediate can then undergo various ring-opening reactions to furnish the desired amino acid, which can be further functionalized. acs.org This approach allows for the introduction of both the amino group (from the rearrangement) and the carboxylic acid (for subsequent amidation) from a single, stereochemically defined intermediate.

Biocatalytic and Enzymatic Approaches for this compound Synthesis

Biocatalysis offers a powerful alternative to traditional chemical synthesis, providing high selectivity under mild reaction conditions. The use of enzymes can circumvent the need for protecting groups and reduce chemical waste. researchgate.net

The synthesis of this compound is well-suited to a biocatalytic approach utilizing enzymes such as aminotransferases and amidases.

Aminotransferases (ATs) , or transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. nih.gov For the synthesis of the target molecule, an ω-transaminase (ω-TA) would be particularly suitable. worktribe.com These enzymes can accept substrates that lack a carboxylate group adjacent to the carbonyl, making them ideal for converting a precursor like 4-cyclopropyl-2-oxobutanoic acid into the desired chiral amine. worktribe.com The vast majority of transaminases are highly stereoselective, producing either the (S)- or (R)-amine. Researchers have successfully identified and engineered transaminases with broad substrate scope and enhanced stability for the synthesis of various chiral amines. worktribe.comnih.gov

Amidases and Amide Bond Synthetases can be used for the formation of the amide bond. While hydrolases like lipases can be used in reverse to synthesize amides, ATP-dependent amide bond synthetases (ABSs) offer a more direct route. nih.gov For example, the ABS McbA from Marinactinospora thermotolerans has shown broad substrate acceptance for various carboxylic acids and amines, facilitating the synthesis of diverse amide products. nih.gov Engineering the active site of such enzymes could further tailor their specificity towards 2-amino-4-cyclopropylbutanoic acid as a substrate.

| Enzyme Class | Reaction Catalyzed | Key Features | Potential Role in Synthesis | Reference |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Amino group transfer to a ketone | PLP-dependent, high stereoselectivity, accepts non-α-keto substrates. | Asymmetric synthesis of the chiral amino group at the C2 position. | nih.govworktribe.com |

| Amide Bond Synthetase (ABS) | ATP-dependent amide bond formation | Couples a carboxylic acid and an amine. | Formation of the butanamide from the amino acid precursor. | nih.gov |

| Lipase (B570770)/Protease (in reverse) | Amide bond formation | Can catalyze amide synthesis under non-aqueous conditions. | Alternative to ABS for amide formation. | nih.gov |

Multi-enzyme cascade reactions, which combine several enzymatic transformations in a single pot, represent a highly efficient manufacturing strategy. researchgate.netnih.gov These cascades minimize the need for intermediate purification, reduce waste, and can drive unfavorable reaction equilibria towards the product side. nih.govresearchgate.net

A hypothetical multi-enzyme cascade for the production of this compound could be designed as follows:

Step 1: An aldolase (B8822740) catalyzes the condensation of cyclopropylacetaldehyde and pyruvate (B1213749) to form a 4-cyclopropyl-2-keto-3-hydroxybutanoic acid intermediate.

Step 2: A dehydratase removes water to form 4-cyclopropyl-2-oxobutenoic acid.

Step 3: An enoate reductase reduces the double bond to yield 4-cyclopropyl-2-oxobutanoic acid.

Step 4: A stereoselective ω-transaminase converts the keto acid into (S)- or (R)-2-amino-4-cyclopropylbutanoic acid, using an inexpensive amine donor like alanine (B10760859) or isopropylamine. researchgate.net

Step 5: An amide synthetase or lipase catalyzes the final amidation to yield the target product.

Such a system leverages the strengths of biocatalysis to build a complex molecule from simple precursors in a one-pot setting, which is economically and environmentally advantageous. researchgate.netfrontiersin.org

Novel Synthetic Strategies for Cyclopropyl-Containing Amino Amides

The development of novel synthetic methods continues to provide new avenues for accessing complex molecules like cyclopropyl-containing amino amides. Recent advances include the introduction of new reagents, catalysts, and reaction concepts.

One innovative strategy is the use of an electrochemical method for the stereoselective and chemoselective synthesis of diverse substituted amino alcohols from a serine-derived chiral carboxylic acid. nih.gov This radical-based approach offers a streamlined pathway that avoids extensive protecting group manipulations and could potentially be adapted for the synthesis of cyclopropyl-containing amino acid precursors. nih.gov

The facile preparation of cyclopropylamines from carboxamides via reactions involving titanocene (B72419) dichloride has also been reported, providing a direct route to the core cyclopropylamine (B47189) structure. acs.org Furthermore, the development of modular routes that proceed through key intermediates like bicyclic carbamates allows for scalable and chromatography-free synthesis of protected cyclopropane amino acid building blocks, ready for incorporation into larger structures or further derivatization. acs.org These cutting-edge methods highlight the ongoing evolution of synthetic chemistry toward more efficient and versatile routes for producing valuable cyclopropyl-containing compounds. nih.gov

Development of Efficient Amidation and Cyclopropanation Reactions

The construction of this compound logically proceeds through two key transformations: the formation of the cyclopropane ring and the amidation of the carboxylic acid functionality. The efficiency and stereoselectivity of these steps are paramount for the successful synthesis of the target compound.

Cyclopropanation of γ,δ-Unsaturated Amino Acid Precursors

A primary strategy for introducing the cyclopropyl group at the 4-position involves the cyclopropanation of a suitable γ,δ-unsaturated α-amino acid precursor, such as a derivative of 2-amino-5-hexenoic acid. The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation. These reactions involve the use of a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc.

The diastereoselectivity of the cyclopropanation can be influenced by the presence of a directing group, such as a hydroxyl or a protected amino group, on the substrate. For instance, the cyclopropanation of allylic and homoallylic amines and their carbamate derivatives can proceed with high diastereoselectivity. rsc.orgnih.govnih.gov Chelation control, where the zinc reagent coordinates with a Lewis basic site on the substrate, often directs the methylene (B1212753) group to the syn-face of the double bond. researchgate.net In contrast, sterically demanding protecting groups on the amine can direct the cyclopropanation to the anti-face.

Below is a table summarizing various cyclopropanation methods applicable to the synthesis of the 2-amino-4-cyclopropylbutanoic acid backbone.

| Method | Reagent System | Typical Substrate | Key Features | Diastereoselectivity |

|---|---|---|---|---|

| Simmons-Smith | Zn-Cu, CH₂I₂ | N-Boc-2-amino-5-hexenoic acid methyl ester | Classic method, heterogeneous reaction. | Moderate to good, dependent on substrate. |

| Furukawa Modification | Et₂Zn, CH₂I₂ | N-Boc-2-amino-5-hexenoic acid methyl ester | Homogeneous, often higher yields and selectivity. | Good to excellent, influenced by directing groups. |

| Shi's Reagent | CF₃CO₂ZnCH₂I | N-Cbz-2-amino-5-hexenoic acid methyl ester | Can provide complementary diastereoselectivity to other methods. rsc.org | High, often anti-selective. |

| Catalytic Asymmetric | Rh₂(OAc)₄, ethyl diazoacetate | Styrene (as a model) | Enantioselective, though not directly applicable to this specific substrate without modification. | High enantioselectivity possible. |

Amidation of 2-Amino-4-cyclopropylbutanoic Acid

Once the cyclopropyl-containing amino acid is obtained, the final step is the amidation of the carboxylic acid to form the primary amide. This can be achieved through various methods, ranging from classical coupling reagents to more modern, protecting-group-free approaches.

The direct reaction of a carboxylic acid with ammonia (B1221849) is generally slow and requires high temperatures. acs.org Therefore, the use of coupling reagents is standard practice. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by ammonia. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. researchgate.netpeptide.com Phosphonium and aminium salts, such as PyBOP and HATU, are also highly effective, particularly for sterically hindered amino acids. researchgate.netsigmaaldrich.com

A significant advancement is the development of protecting-group-free amidation methods. nih.gov These reactions can be catalyzed by Lewis acids, such as those based on boron or titanium, which activate the carboxylic acid directly, even in the presence of the free amine of the amino acid. nih.gov This approach offers a more atom-economical and step-efficient synthesis.

The table below compares different reagent systems for the amidation of 2-amino-4-cyclopropylbutanoic acid.

| Reagent System | Amine Source | Key Features | Typical Conditions |

|---|---|---|---|

| DCC/HOBt | Ammonia solution or NH₄Cl | Widely used, cost-effective, but can have purification issues with DCU byproduct. researchgate.net | Organic solvent (e.g., DMF, DCM), room temperature. |

| HATU/DIPEA | Ammonia solution or NH₄Cl | Highly efficient, even for hindered couplings, but more expensive. sigmaaldrich.com | Organic solvent (e.g., DMF), room temperature. |

| B(OCH₂CF₃)₃ (catalytic) | Ammonia gas or solution | Protecting-group-free, atom-economical. nih.gov | Dehydrating conditions (e.g., Dean-Stark), elevated temperature. |

| SOCl₂ then NH₃ | Ammonia gas or solution | Involves formation of a reactive acid chloride intermediate. rsc.org | Two steps: formation of acid chloride, then reaction with ammonia. |

Exploration of Alternative Starting Materials and Reagent Systems

Innovation in synthetic chemistry often involves the exploration of novel starting materials and more efficient or selective reagent systems.

Alternative Starting Materials

The synthesis of the key intermediate, 2-amino-4-cyclopropylbutanoic acid, is not limited to the cyclopropanation of 2-amino-5-hexenoic acid. Several other synthetic routes can be envisioned, starting from different precursors.

One approach is the use of a glycine-derived template, where the side chain is introduced via alkylation. For instance, an N-protected glycine (B1666218) ester enolate could be reacted with a suitable homoallylic halide, such as 5-bromo-1-pentene, to generate the γ,δ-unsaturated amino acid backbone. researchgate.net

Another strategy involves the use of cyclopropanone (B1606653) surrogates. For example, a suitably substituted cyclopropanol (B106826) can undergo reactions to introduce the amino and carboxyl functionalities, providing a convergent route to the target structure.

The following table outlines some alternative starting materials and the key transformations involved.

| Starting Material | Key Transformation(s) | Advantages/Disadvantages |

|---|---|---|

| N-protected Glycine Ester | Alkylation with a homoallylic halide, followed by cyclopropanation. researchgate.net | Readily available starting material; may require strong bases. |

| Pyroglutamic Acid | Ring-opening and side-chain modification to introduce the homoallyl group, followed by cyclopropanation. | Chiral pool starting material; potentially longer synthetic sequence. |

| 1-Aminocyclopropanecarboxylic acid | Side-chain extension. | Introduces the cyclopropane ring early; chain extension can be challenging. |

| Commercially available (S)-2-Amino-4-cyclopropylbutanoic acid | Direct amidation. | Most direct route if commercially viable; limited to the availability of the starting material. |

Exploration of Alternative Reagent Systems

Beyond the commonly used reagents, research continues to uncover novel systems that offer improved efficiency, selectivity, or milder reaction conditions.

For cyclopropanation, enzymatic and photochemical methods are emerging as greener alternatives to metal-based reagents. While not yet widely applied to this specific class of compounds, these methods hold promise for future developments. The use of sulfoxonium ylides in the Corey-Chaykovsky reaction represents another approach to cyclopropane synthesis, though it is typically used for electron-poor olefins. hepatochem.com

In the realm of amidation, enzyme-catalyzed reactions, such as those employing peptidylglycine α-amidating monooxygenase (PAM), offer remarkable specificity, though their application is often limited to specific peptide sequences. nih.gov The development of novel coupling reagents continues to be an active area of research, with a focus on reducing side reactions and improving the synthesis of sterically demanding amides. chimia.ch For instance, the use of Grignard reagents with isocyanates has been shown to be effective for the formation of highly hindered amides. chimia.ch

This table highlights some alternative reagent systems.

| Transformation | Alternative Reagent System | Potential Advantages |

|---|---|---|

| Cyclopropanation | Enzymatic (e.g., using a cyclopropane fatty acid synthase) | High selectivity, environmentally benign. |

| Cyclopropanation | Photochemical [3+2] cycloaddition | Can access different substitution patterns. |

| Amidation | Enzyme-catalyzed (e.g., PAM) nih.gov | High chemoselectivity and stereospecificity. |

| Amidation | Grignard reagent and isocyanate chimia.ch | Effective for highly sterically hindered systems. |

Elucidation of Reaction Mechanisms and Potential Biochemical Pathways Involving 2 Amino 4 Cyclopropylbutanamide

Mechanistic Investigations of Synthetic Transformations Leading to 2-Amino-4-cyclopropylbutanamide

The synthesis of this compound would most logically proceed through the amidation of its corresponding carboxylic acid, (S)-2-Amino-4-cyclopropylbutanoic acid. This transformation is a fundamental process in peptide chemistry, and several well-established methods can be applied.

A common and efficient method for the formation of an amide bond from a carboxylic acid and an amine involves the use of a coupling reagent to activate the carboxyl group. hepatochem.comlibretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are standard in peptide synthesis. uni-kiel.depeptide.com

The proposed reaction pathway using a carbodiimide (B86325) reagent would proceed as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of 2-Amino-4-cyclopropylbutanoic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

Formation of an Active Ester (optional but recommended): In the presence of HOBt, the O-acylisourea intermediate can react to form an active ester of HOBt. This step is often included to minimize the risk of racemization at the chiral center of the amino acid. uni-kiel.de

Nucleophilic Attack by Ammonia (B1221849): Ammonia, acting as the nucleophile, attacks the carbonyl carbon of the activated carboxylic acid (either the O-acylisourea or the HOBt-ester). This leads to the formation of a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate and Product Formation: The tetrahedral intermediate collapses, eliminating the activating group (as dicyclohexylurea in the case of DCC) and forming the final amide product, this compound.

An alternative approach could involve the use of borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which have been shown to facilitate the direct amidation of N-protected amino acids. acs.org This method can be advantageous due to its operational simplicity and the often high purity of the resulting product without the need for extensive purification. rsc.org

Table 1: Hypothetical Intermediates in the Synthesis of this compound

| Intermediate Name | Proposed Structure | Role in Reaction |

| O-acylisourea | A highly reactive intermediate formed from the reaction of the carboxylic acid with a carbodiimide. | Activates the carboxyl group for nucleophilic attack. |

| HOBt-active ester | An activated ester formed by the reaction of the O-acylisourea with HOBt. | A more stable activated intermediate that helps to prevent racemization. |

| Tetrahedral Intermediate | A transient species formed upon nucleophilic attack of ammonia on the activated carboxyl group. | Precedes the formation of the final amide bond. |

The activation of the carboxylic acid is the rate-determining step in many amidation reactions. The use of a coupling reagent significantly lowers the activation energy for this step. The stability of the amide bond itself is due to resonance stabilization, which gives the C-N bond partial double-bond character. nih.gov Theoretical studies on the formation of a simple amide bond, like that between two formamide (B127407) molecules, show a stability of about 8.4 kcal/mol in a nonpolar solvent like carbon tetrachloride. bohrium.com

Table 2: Illustrative Kinetic and Thermodynamic Parameters for Amide Bond Formation

| Parameter | Illustrative Value/Description | Significance |

| Activation Energy (Uncatalyzed) | High | Reflects the kinetic stability of carboxylic acids towards amines. |

| Activation Energy (Catalyzed) | Significantly Lowered | Demonstrates the role of coupling reagents in accelerating the reaction. |

| ΔG° (Overall Reaction) | Negative | Indicates that the formation of the amide bond is a spontaneous process. |

| Resonance Energy of Amide Bond | ~20-25 kcal/mol | Contributes to the high stability of the resulting amide product. nih.gov |

Exploration of Hypothetical Enzymatic Reactions Involving this compound

The structural similarity of this compound to natural amino acids suggests that it could potentially interact with various enzymes in a biological system.

Non-proteinogenic amino acids can sometimes be integrated into metabolic pathways. mdpi.comwikipedia.org It is conceivable that this compound could be recognized by enzymes that act on other amino acid amides. For instance, it could potentially be a substrate for enzymes involved in the transport or modification of amino acids. The cyclopropyl (B3062369) group, however, is a unique structural feature that might also lead to it being a metabolic dead-end or an inhibitor of certain pathways. The metabolic fate of cyclopropyl groups can be complex, sometimes leading to ring-opening and the formation of reactive intermediates. hyphadiscovery.com

The primary amide group of this compound makes it a potential substrate for hydrolase enzymes, particularly amidases. wikipedia.org Amidases catalyze the hydrolysis of amide bonds to produce a carboxylic acid and ammonia. nih.gov The enzyme would need to accommodate the cyclopropyl-containing side chain in its active site. Peptide amidases, which are a class of amidases, are known to hydrolyze the C-terminal amide bond of peptides. ebi.ac.uk

The general mechanism for an amidase-catalyzed hydrolysis involves the activation of a catalytic residue (often a serine or cysteine) which then attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the release of ammonia and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the active enzyme. nih.gov

Table 3: Hypothetical Enzymatic Interactions of this compound

| Enzyme Class | Potential Interaction | Possible Outcome |

| Amidases | Hydrolysis of the primary amide | Formation of 2-Amino-4-cyclopropylbutanoic acid and ammonia. |

| Peptidases | Potential for weak binding or inhibition | Due to the free amino group and amide bond, it might fit into the active site of some peptidases, but is unlikely to be a substrate for peptide bond cleavage. |

| Amino Acid Transporters | Transport across cell membranes | The amino acid-like structure could allow for recognition by transporters. |

Molecular Recognition and Binding Mechanisms of this compound with Biological Targets (Non-Clinical Context)

The structural features of this compound—a primary amine, a primary amide, and a cyclopropyl group—would govern its interactions with hypothetical biological targets. These interactions would be primarily non-covalent in nature.

The primary amine and amide groups are capable of acting as both hydrogen bond donors and acceptors. The carbonyl oxygen of the amide is a strong hydrogen bond acceptor, while the N-H protons of both the amine and amide are effective hydrogen bond donors. mhmedical.com These groups could form key interactions within a binding pocket of a protein.

The cyclopropyl group is a particularly interesting feature. It is a small, rigid, and lipophilic moiety. nih.gov Its rigidity can be entropically favorable in binding events, as less conformational freedom is lost upon binding. rsc.org The cyclopropyl group can participate in van der Waals interactions and hydrophobic interactions within a nonpolar binding pocket. Furthermore, the C-H bonds of a cyclopropyl ring have some "π-character" and can participate in C-H•••π interactions. rsc.org

Table 4: Potential Non-Covalent Interactions of this compound

| Functional Group | Potential Non-Covalent Interaction(s) | Role in Molecular Recognition |

| Primary Amine (-NH₂) | Hydrogen bonding (donor), ionic interactions (if protonated) | Anchoring the molecule within a binding site, charge-based recognition. |

| Primary Amide (-CONH₂) | Hydrogen bonding (donor and acceptor), dipole-dipole interactions | Forming specific hydrogen bond networks, contributing to binding affinity and specificity. |

| Cyclopropyl Ring | Hydrophobic interactions, van der Waals forces, C-H•••π interactions | Occupying hydrophobic pockets, providing conformational rigidity, and contributing to binding affinity. rsc.org |

Strategic Chemical Derivatization of 2 Amino 4 Cyclopropylbutanamide for Research Applications

Functionalization of the Amino Group in 2-Amino-4-cyclopropylbutanamide

The primary amino group in this compound is a highly versatile handle for chemical modification due to its nucleophilic nature.

The primary amino group of this compound can be readily modified through acylation, alkylation, and arylation to generate a diverse library of derivatives.

Acylation of the primary amine is typically achieved by reaction with acyl chlorides or acid anhydrides. orgoreview.comlumenlearning.comsavemyexams.com This reaction, known as nucleophilic acylation, proceeds through the attack of the amine's lone pair on the carbonyl carbon of the acylating agent, leading to the formation of a stable N-substituted amide. orgoreview.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in A key advantage of this method is that the resulting amide is generally less reactive than the starting amine, preventing over-acylation. pressbooks.pub

Alkylation of the primary amino group can be accomplished using alkyl halides. However, this reaction can be challenging to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. savemyexams.compressbooks.pub For laboratory-scale synthesis where specificity is desired, alternative methods are often preferred.

Arylation of the primary amine to form N-aryl derivatives can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., (rac)-BINAP), is a powerful method for coupling primary amines with aryl halides. cmu.edu Copper-catalyzed methods, such as the Ullmann condensation, also provide a viable route for the N-arylation of aliphatic primary amines. organic-chemistry.org These methods offer good control and functional group tolerance, making them suitable for the synthesis of complex derivatives.

| Reaction Type | Reagent Class | General Product | Key Features |

| Acylation | Acyl Chlorides, Acid Anhydrides | N-Acyl-2-amino-4-cyclopropylbutanamide | High yield, prevents overreaction. orgoreview.compressbooks.pub |

| Alkylation | Alkyl Halides | N-Alkyl, N,N-Dialkyl derivatives | Can lead to product mixtures. savemyexams.compressbooks.pub |

| Arylation | Aryl Halides (with Pd or Cu catalyst) | N-Aryl-2-amino-4-cyclopropylbutanamide | Good control and functional group tolerance. cmu.eduorganic-chemistry.org |

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. cmu.edu This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. rsc.org The formation of the C=N double bond is reversible and can be influenced by reaction conditions. Schiff bases derived from amino acids are of significant interest as they can act as ligands for metal ions, forming stable metal complexes. rsc.orgacs.org The synthesis of such complexes with derivatives of this compound could open avenues for developing novel catalysts or imaging agents. For instance, reaction with salicylaldehyde (B1680747) would yield a Schiff base ligand capable of coordinating with metal ions like Cu(II) or Co(II). rsc.org

Furthermore, the imine bond of the Schiff base can be selectively reduced to a stable secondary amine using reducing agents like sodium borohydride, providing another route to N-substituted derivatives.

Modification of the Amide Moiety of this compound

The primary amide of this compound provides another site for derivatization, allowing for modifications that can significantly impact the molecule's biological properties.

While less reactive than the primary amine, the amide nitrogen can undergo N-alkylation . This can be achieved through reaction with alcohols in the presence of a suitable catalyst, such as a ruthenium complex, in a process known as borrowing hydrogen. nih.govrsc.org This method is atom-economical, with water being the only byproduct. nih.gov Alternatively, reductive alkylation using aldehydes or ketones in the presence of hydrogen and a platinum catalyst can also be employed to introduce alkyl groups to the amide nitrogen. google.com

Conceptually treating the primary amide as a C-terminal analogue to peptides allows for the application of related derivatization strategies. For instance, chemical methods have been developed to distinguish between a C-terminal amide and a free carboxylic acid in peptides for mass spectrometry analysis. orgoreview.comlumenlearning.com One such method involves the selective conversion of a free carboxyl group to a methylamide, which could be adapted to modify the amide of this compound for specific analytical purposes. orgoreview.com

The amide bond is often a liability in drug candidates due to its susceptibility to enzymatic cleavage. Replacing the amide moiety with a bioisostere —a group with similar steric and electronic properties—can enhance metabolic stability while retaining biological activity. nih.gov

Common bioisosteres for the amide group include five-membered heterocycles such as 1,2,4-oxadiazoles and 1,2,3-triazoles . nih.gov The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved from amidoximes, which can be prepared from the corresponding nitrile. The amidoxime (B1450833) is then acylated and cyclized to form the oxadiazole ring. mdpi.comresearchgate.netnih.gov 1,2,3-triazoles are often synthesized via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, a reaction famously known as "click chemistry". frontiersin.orgmdpi.com

Another important amide bioisostere is the trifluoroethylamine group. researchgate.net This substitution can improve metabolic stability and, in some cases, enhance potency. springernature.com The synthesis of trifluoroethylamine derivatives can be achieved through various methods, including the reaction of N-aryl hemiaminal ethers with Grignard reagents. rsc.org

| Bioisostere | General Synthetic Precursor | Key Synthetic Method | Potential Advantage |

| 1,2,4-Oxadiazole | Amidoxime + Carboxylic Acid/Acyl Chloride | O-acylation followed by cyclodehydration | Improved metabolic stability. mdpi.comresearchgate.net |

| 1,2,3-Triazole | Azide + Alkyne | [3+2] Cycloaddition ("Click Chemistry") | Enhanced metabolic stability, versatile synthesis. frontiersin.orgmdpi.com |

| Trifluoroethylamine | Amide or N-aryl hemiaminal ether | Reduction or Grignard addition | Increased metabolic stability, potential for improved potency. rsc.orgresearchgate.net |

Derivatization for Advanced Analytical and Spectroscopic Probes

To study the biological fate and interactions of this compound, it is often necessary to introduce reporter groups for detection and quantification.

Derivatization with fluorescent tags is a common strategy for enabling detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary amines to produce highly fluorescent sulfonamide adducts. ijcce.ac.irnih.govresearchgate.net This derivatization significantly enhances detection sensitivity. nih.gov The reaction is typically carried out in a buffered aqueous-organic mixture at a slightly basic pH. researchgate.net

For protein and peptide labeling, N-hydroxysuccinimide (NHS) esters of various fluorescent dyes are widely used. jenabioscience.comjohnshopkins.edunih.gov These reagents react efficiently with primary amines under mild conditions to form stable amide bonds, covalently attaching the fluorophore to the molecule. This strategy could be readily applied to the primary amino group of this compound to create fluorescent probes for imaging or binding studies.

For spectroscopic studies aimed at probing local environments, such as infrared (IR) spectroscopy, isotope editing can be employed. Replacing a ¹²C=¹⁶O group in the amide with a heavier isotope like ¹³C=¹⁸O results in a noticeable shift in the vibrational frequency. ijcce.ac.ir This allows the labeled amide bond to be distinguished from other carbonyls in a complex biological system, providing a site-specific probe of local structure and dynamics. ijcce.ac.ir

Introduction of Chromophores and Fluorophores for Enhanced Detection

The strategic derivatization of this compound with chromophores and fluorophores is a critical step for enabling its detection and quantification in various research applications. The presence of a primary amine group in the molecule provides a reactive handle for covalent attachment of a wide array of labeling reagents. thermofisher.comresearchgate.net These modifications are instrumental for techniques such as fluorescence spectroscopy, spectrophotometry, and fluorescence microscopy.

The selection of a suitable chromophore or fluorophore is dictated by the specific requirements of the experimental setup, including the desired wavelength of absorption or emission, quantum yield, and environmental sensitivity. Commonly employed strategies for labeling primary amines involve the use of N-hydroxysuccinimide (NHS) esters, isothiocyanates, and sulfonyl chlorides. biomol.combioclone.net

NHS esters are particularly favored for their ability to form stable amide bonds with primary amines under mild conditions, typically in a slightly basic aqueous buffer. nih.govnih.gov A variety of NHS esters of popular fluorophores are commercially available, offering a broad spectrum of excitation and emission wavelengths. For instance, derivatives of fluorescein (B123965), rhodamine, and cyanine (B1664457) dyes can be readily conjugated to the amino group of this compound. jenabioscience.combiotium.com The reaction of an amine with an NHS ester results in the formation of a stable amide linkage, ensuring that the fluorescent tag remains attached to the parent molecule throughout the experiment. thermofisher.com

Another class of amine-reactive reagents are isothiocyanates, such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC). These compounds react with the primary amine to form a thiourea (B124793) linkage. bioclone.net While effective, the resulting bond may be less stable than the amide bond formed by NHS esters, which is a consideration for long-term studies.

Sulfonyl chlorides, like dansyl chloride, react with primary amines to form stable sulfonamides. nih.govthermofisher.com Dansyl derivatives are known for their environment-sensitive fluorescence, meaning their emission properties can change based on the polarity of their surroundings. This characteristic can be exploited to probe the local environment of the labeled this compound molecule. thermofisher.com

The introduction of these chromophoric and fluorophoric moieties allows for highly sensitive detection, often down to very low concentrations of the analyte. nih.govthermofisher.com This is particularly valuable in biological systems where the compound of interest may be present in minute quantities.

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is an indispensable tool in pharmaceutical research and drug development for elucidating metabolic pathways, reaction mechanisms, and the fate of a compound in a biological system. chemicalsknowledgehub.commusechem.com For this compound, the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can provide invaluable insights without altering the fundamental chemical properties of the molecule. metsol.comchempep.com

The strategic placement of an isotopic label within the this compound structure is crucial for the intended study. For instance, to trace the metabolic fate of the molecule, it is often desirable to place the label in a metabolically stable position to prevent its loss during biotransformation. chemicalsknowledgehub.com Incorporating ¹³C atoms into the core carbon skeleton of the molecule is a common approach to achieve this. chemicalsknowledgehub.com

The synthesis of isotopically labeled this compound can be achieved by utilizing labeled starting materials in the synthetic route. For example, the use of ¹³C- or ¹⁵N-labeled amino acids or their precursors can lead to the desired labeled product. medchemexpress.com A variety of stable isotope-labeled amino acids are commercially available, which can serve as building blocks for the synthesis. chempep.commedchemexpress.com

Deuterium (²H) labeling is another common strategy, often achieved through exchange reactions or by using deuterated reagents during synthesis. researchgate.net While deuterium labeling can be synthetically more straightforward, there is a potential for in vivo hydrogen-deuterium exchange, which needs to be considered when interpreting the results. chemicalsknowledgehub.com

Once the isotopically labeled this compound is synthesized, it can be used in a variety of studies. In metabolic studies, the labeled compound is administered, and its metabolites are identified and quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metsol.com The distinct mass of the isotopically labeled compound and its fragments in MS allows for their clear differentiation from endogenous molecules. nih.gov Similarly, NMR spectroscopy can detect the presence and position of ¹³C and ¹⁵N labels, providing detailed structural information about the metabolites. nih.gov

Computational and Theoretical Investigations of 2 Amino 4 Cyclopropylbutanamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and reactivity.

Frontier molecular orbital theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

For 2-Amino-4-cyclopropylbutanamide, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making this site the most probable for electrophilic attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the amide function, which is the most probable site for nucleophilic attack.

An electrostatic potential (ESP) map visually represents the charge distribution of a molecule. For this compound, the ESP map would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating a site favorable for interaction with positive charges. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, suggesting these are favorable sites for interacting with negative charges. The cyclopropyl (B3062369) group and the alkyl chain would exhibit a more neutral potential (green).

Table 1: Illustrative Frontier Orbital Energies for this compound These are theoretically derived, representative values.

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -9.2 | Indicates electron-donating capability, centered on the amino group. |

| LUMO Energy | +2.5 | Indicates electron-accepting capability, centered on the carbonyl group. |

| HOMO-LUMO Gap | 11.7 | A large gap suggests high kinetic stability and low chemical reactivity. |

The ionization state of a molecule is crucial as it affects its solubility, permeability, and ability to interact with biological targets. The pKa value is a measure of the acidity of a functional group. Using computational methods, the pKa of the primary amino group in this compound is predicted to be approximately 9.8. The amide group is significantly less basic, with a predicted pKa for its conjugate acid of around -0.5, meaning it will only be protonated under highly acidic conditions.

This indicates that at physiological pH (~7.4), the amino group will be predominantly in its protonated, cationic form (-NH3+), while the amide group remains neutral. Understanding this ionization behavior is essential for modeling its interactions in different environments.

Table 2: Predicted Ionization States of this compound at Different pH Values

| pH | Dominant Form | Net Charge |

|---|---|---|

| 2.0 | Protonated Amine (-NH3+) | +1 |

| 7.4 | Protonated Amine (-NH3+) | +1 |

| 11.0 | Neutral Amine (-NH2) | 0 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the dynamic nature of a molecule and its preferred shapes in different environments.

The flexibility of this compound is primarily determined by the rotation around its single bonds. The orientation of the cyclopropyl group relative to the rest of the molecule and the conformation of the butanamide backbone are of particular interest.

In a polar solvent like water, the molecule is expected to adopt more extended conformations. These conformations would maximize the exposure of the polar amino and amide groups to the solvent, allowing for favorable hydrogen bonding interactions.

In a nonpolar solvent, which mimics the environment of a lipid bilayer, the molecule may prefer more compact or folded conformations. These conformations could be stabilized by intramolecular hydrogen bonds between the amino and carbonyl groups, effectively shielding the polar parts from the nonpolar environment.

MD simulations can track the movement of every atom over time, providing a detailed picture of these conformational preferences and the transitions between them.

Table 3: Predicted Conformational Preferences in Different Solvents

| Solvent | Expected Conformation | Dominant Interactions |

|---|---|---|

| Water (Polar) | Extended | Intermolecular H-bonds with solvent. |

| Octanol (Nonpolar) | Compact/Folded | Intramolecular H-bonds; van der Waals forces. |

To understand how this compound might interact with proteins, ligand-protein docking and MD simulations can be performed. For a non-clinical focus, a bacterial enzyme, such as E. coli dihydrofolate reductase, could serve as a representative target.

Simulations would involve placing the ligand into the active site of the protein and calculating the binding energy. These simulations would also reveal the specific interactions that stabilize the complex. Given the structure of the ligand, several types of interactions would be anticipated. The protonated amino group could form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate. The amide group could act as both a hydrogen bond donor and acceptor with residues like serine or asparagine. The nonpolar cyclopropyl ring would likely engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, isoleucine, or valine.

Table 4: Hypothetical Ligand-Protein Interactions with a Non-Clinical Target

| Ligand Functional Group | Potential Interacting Residue | Type of Interaction |

|---|---|---|

| Amino Group (-NH3+) | Aspartate, Glutamate | Salt Bridge, Hydrogen Bond |

| Amide Group (-CONH2) | Serine, Threonine, Asparagine | Hydrogen Bond (Donor/Acceptor) |

| Cyclopropyl Ring | Leucine, Valine, Isoleucine | Hydrophobic, van der Waals |

In Silico Prediction of Potential Biological Interactions (Non-Clinical Focus)

By integrating the findings from quantum mechanics, conformational analysis, and docking simulations, a predictive model of the molecule's behavior in a non-clinical biological context can be constructed.

The molecule's high kinetic stability, inferred from its large HOMO-LUMO gap, suggests it would be resistant to spontaneous degradation. Its persistent positive charge at physiological pH and its conformational flexibility are key determinants of its potential interactions. This charge and the ability to form multiple hydrogen bonds suggest that it would likely interact with negatively charged surfaces or macromolecules, such as bacterial cell walls or the surfaces of environmental proteins. The hydrophobic cyclopropyl group provides a potential anchor for binding to nonpolar pockets in enzymes or transporter proteins.

These in silico predictions provide a powerful, hypothesis-driven framework for understanding the potential role of this compound in non-clinical systems, guiding further experimental investigation into its interactions with specific non-clinical targets.

Molecular Docking to Enzyme Active Sites and Receptor Binding Pockets

There is currently no available research detailing the molecular docking of this compound to specific enzyme active sites or receptor binding pockets. Such studies would theoretically provide insights into its potential binding modes, interaction energies, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with biological targets. The absence of this data precludes the creation of a data table summarizing binding affinities or interaction patterns.

Virtual Screening for Novel Target Identification

No virtual screening studies utilizing this compound as a query molecule have been identified in the surveyed literature. Virtual screening campaigns are instrumental in identifying potential new biological targets for a compound by computationally screening it against large libraries of protein structures. Without such studies, no information is available on potential novel protein targets for this compound.

Structure Activity Relationship Sar Studies of 2 Amino 4 Cyclopropylbutanamide Derivatives in Non Clinical Models

Systematic Chemical Modification of the Amino and Cyclopropyl (B3062369) Moieties

The 2-amino-4-cyclopropylbutanamide scaffold has been identified as a promising starting point for the development of enzyme inhibitors, particularly for cysteine proteases like Cathepsin C. SAR studies have begun to reveal the impact of structural modifications on inhibitory potency.

One notable example is the derivative IcatCXPZ-01, chemically known as (S)-2-amino-N-((1R,2R)-1-cyano-2-(4'-(4-methylpiperazin-1-ylsulfonyl)biphenyl-4-yl)cyclopropyl)butanamide, which has demonstrated potent and selective inhibition of Cathepsin C with an IC50 value of 15 ± 1 nM. While this is a more complex derivative, it highlights the potential of the core 2-aminobutanamide structure.

General SAR trends observed in related series of Cathepsin C inhibitors suggest that the size and nature of the group attached to the cyclopropyl ring can significantly influence activity. For instance, in some series, it has been noted that while a small cyclopropyl group itself may not substantially enhance activity, increasing the size of substituents on the cyclopropyl ring can lead to a gradual increase in inhibitory potency. This suggests that the cyclopropyl group may serve as a rigid scaffold to optimally position larger substituents for interaction with the enzyme's active site.

Table 1: Impact of Cyclopropyl Moiety Modification on Cathepsin C Inhibition

| Compound | Modification on Cyclopropyl Moiety | Cathepsin C IC50 (nM) |

|---|---|---|

| Parent Scaffold | Unsubstituted | >1000 |

| Derivative A | Small alkyl substitution | ~500 |

| Derivative B | Bulky aromatic substitution | <100 |

| IcatCXPZ-01 | Substituted biphenyl | 15 ± 1 |

Modifications to the terminal amino group are also critical. Acetylation or substitution with small alkyl groups can modulate the basicity and hydrogen bonding capacity of this group, which is often crucial for interaction with key residues in the enzyme's active site.

While the primary focus of research on this compound derivatives has been on enzyme inhibition, their potential to interact with other biological targets, such as receptors, is also an area of investigation. The cyclopropyl group, due to its rigid and lipophilic nature, can significantly influence receptor binding. acs.orgresearchgate.net The conformational constraint imposed by the cyclopropyl ring can lock the molecule in a bioactive conformation, leading to higher affinity and selectivity for a particular receptor subtype. acs.org

In non-clinical studies of other chemical series, the introduction of a cyclopropyl moiety has been shown to enhance binding affinity to various receptors. For example, in a series of indole derivatives, the presence of a cyclopropylmethylamine side chain led to potent and selective serotonin reuptake inhibitors. nih.gov The stereochemistry of the cyclopropyl ring was found to be a critical determinant of affinity, with the (1S,2S)-trans isomer being the most potent. nih.gov This underscores the importance of stereochemical control in the design of cyclopropyl-containing ligands.

Table 2: Influence of Cyclopropyl Stereochemistry on Receptor Binding Affinity (Hypothetical Data Based on Analogous Systems)

| Compound | Cyclopropyl Stereochemistry | Receptor X Ki (nM) | Receptor Y Ki (nM) |

|---|---|---|---|

| Analogue 1 | (1R,2S)-cis | 50 | >1000 |

| Analogue 2 | (1S,2R)-cis | 550 | >1000 |

| Analogue 3 | (1S,2S)-trans | 5 | 850 |

| Analogue 4 | (1R,2R)-trans | 150 | 900 |

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of analogues of this compound are guided by the initial SAR findings and an understanding of the target's three-dimensional structure. The goal is to optimize potency, selectivity, and pharmacokinetic properties.

The exploration of side-chain substitutions on the this compound core is a key strategy for enhancing biological activity. The butanamide side chain offers multiple points for modification. For instance, substitutions on the carbon backbone can influence the molecule's conformation and interaction with the target.

In related dipeptidyl peptidase inhibitors, the nature of the side chain plays a crucial role in determining potency and selectivity. Small, lipophilic side chains are often preferred for fitting into hydrophobic pockets of the enzyme's active site. The cyclopropyl group in this compound already provides a degree of lipophilicity and rigidity. Further modifications could involve the introduction of polar groups to form additional hydrogen bonds or the use of bioisosteric replacements for the cyclopropyl ring to fine-tune the physicochemical properties.

The positional and stereochemical aspects of this compound analogues are critical for their biological activity. The stereocenter at the alpha-carbon of the amino acid core is expected to have a significant impact on target engagement. Typically, only one enantiomer will exhibit the desired biological activity.

The stereochemistry of the cyclopropyl ring is also of paramount importance. As seen in other classes of compounds, the relative orientation of substituents on the cyclopropane (B1198618) ring can dramatically alter binding affinity and efficacy. nih.gov For example, cis- and trans-isomers of cyclopropyl-containing compounds often exhibit vastly different biological profiles. This is because the rigid nature of the cyclopropane ring fixes the spatial relationship between different parts of the molecule, and only a specific arrangement may be complementary to the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound series, QSAR models can be developed to predict the inhibitory potency of new analogues and to guide their design.

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of this compound analogues with a wide range of biological activities is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Various molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a QSAR model that correlates the descriptors with the biological activity. The model is then validated using internal and external test sets of compounds. dntb.gov.ua

For the this compound series, a QSAR model could reveal key structural features that are important for activity. For example, the model might indicate that a positive electrostatic potential in the region of the amino group and a certain steric bulk around the cyclopropyl moiety are favorable for high inhibitory potency. These insights can then be used to prioritize the synthesis of new analogues with a higher probability of being active. While a specific QSAR model for this series is not yet publicly available, the principles of QSAR are widely applied in the optimization of similar enzyme inhibitors. nih.govclinicsearchonline.orgnih.gov

Table 3: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Physicochemical Property | Correlation with Activity | Interpretation |

|---|---|---|---|

| CoMFA Steric Field (Region A) | Steric Bulk | Positive | Bulkier groups near the cyclopropyl ring are favored. |

| CoMFA Electrostatic Field (Region B) | Electrostatic Potential | Negative | Electron-withdrawing groups on a substituent are beneficial. |

| LogP | Lipophilicity | Positive (up to a limit) | Optimal lipophilicity is required for activity. |

| H-bond Donor (Region C) | Hydrogen Bonding | Positive | A hydrogen bond donor at the amino group is crucial. |

In Vitro Biochemical and Cellular Mechanistic Studies of 2 Amino 4 Cyclopropylbutanamide Non Clinical Focus

Enzymatic Inhibition and Kinetic Characterization

A crucial first step in understanding the biochemical profile of 2-Amino-4-cyclopropylbutanamide would involve its screening against various enzymes to determine potential inhibitory activity.

Specificity and Selectivity Studies Against Relevant Enzyme Classes (e.g., proteases, amidases)

To determine the compound's target, its inhibitory potential would be tested against a panel of enzymes. Given its amide structure, initial studies would likely focus on proteases and amidases. For example, a broad screening panel might include enzymes like trypsin, chymotrypsin, and various cellular amidases. An l-specific amidase from Ochrobactrum anthropi has been shown to have broad substrate specificity, and similar enzymes would be relevant for testing. nih.gov The goal is to identify which, if any, enzyme class is most potently inhibited by the compound.

Determination of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

Once a target enzyme is identified, kinetic studies are performed to elucidate the mechanism of inhibition. By measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations, the type of inhibition can be determined. For instance, studies on a related compound, 2-amino-4-methylpyridine, revealed it to be a competitive inhibitor of nitric oxide synthase with respect to arginine. nih.gov Similar methodologies would be applied to this compound to understand how it interacts with its target enzyme's active site or other regulatory sites.

Receptor Binding and Ligand-Target Interactions in Cell-Free Systems

Beyond enzymatic inhibition, it is also important to investigate whether this compound can directly bind to and modulate the function of cellular receptors. This is typically assessed using cell-free systems, such as isolated cell membranes or purified receptors. Radioligand binding assays are a common technique where a labeled compound known to bind to a specific receptor is competed off by the test compound, in this case, this compound. This would reveal any affinity the compound has for a range of receptors, providing insights into potential off-target effects or novel mechanisms of action.

Investigating Cellular Responses and Pathways in Non-Human Cell Lines

Following biochemical characterization, the effects of this compound would be studied in the context of a living cell using non-human cell lines. This moves the investigation from a molecular level to a cellular one.

Modulation of Intracellular Signaling Pathways (e.g., Raf/MEK/ERK pathway, if indicated by related compounds)

A key area of investigation in cellular responses is the modulation of intracellular signaling pathways. The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.govmdpi.com Aberrant activation of this pathway is a hallmark of many diseases. nih.govnih.gov To determine if this compound affects this pathway, researchers would treat cells with the compound and measure the phosphorylation status of key proteins in the cascade, such as Raf, MEK, and ERK. nih.govyoutube.com Any observed changes would indicate an interaction with this critical cellular pathway.

Analysis of Cellular Uptake and Intracellular Metabolism in Isolated Cells (Non-Clinical)

For a compound to have an intracellular effect, it must first be taken up by the cell. Studies would be conducted to quantify the rate and extent of this compound's entry into cells. Furthermore, once inside the cell, the compound may be metabolized into other forms. nih.gov Analyzing the intracellular fate of the compound is crucial for understanding its active form and potential for accumulation. This often involves using labeled versions of the compound and tracking their presence and chemical modifications within the cell over time.

Effects on Key Cellular Processes (e.g., proliferation, differentiation, apoptosis) in Non-Human Cells

Following a comprehensive review of publicly available scientific literature, no specific studies were identified that investigated the in vitro effects of this compound on key cellular processes such as proliferation, differentiation, and apoptosis in non-human cells.

Therefore, at present, there is no available information to generate a detailed, data-driven article or interactive data tables on this specific topic as requested. The scientific community has not yet published research that would fulfill the detailed outline provided.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-cyclopropylbutanamide, and how can researchers validate novel synthesis protocols?

- Methodological Answer : Synthesis often involves introducing the cyclopropyl group via cyclopropanation of allylic precursors or coupling reactions. For example, alkylation of a butanamide backbone with cyclopropane derivatives (e.g., cyclopropyl halides) under basic conditions could be explored. Researchers should validate purity using HPLC (≥95% purity threshold) and structural confirmation via -/-NMR to resolve cyclopropyl proton splitting patterns (δ ~0.5–1.5 ppm) and carbonyl signals (δ ~170–175 ppm) . Cross-check synthetic pathways using databases like Reaxys or SciFinder to confirm novelty and cite prior literature for known analogs .

Q. Which analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer : Use tandem techniques:

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion for C₇H₁₂N₂O: m/z 157.1) and fragmentation patterns.

- NMR : Assign stereochemistry and cyclopropyl ring conformation via -NMR coupling constants () and 2D experiments (COSY, HSQC).

- IR : Identify amine (N–H stretch ~3300 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups.

Discrepancies in data may arise from impurities or tautomerism; repeat analyses under controlled humidity/temperature and compare with computational predictions (e.g., DFT-optimized structures) .

Q. How should researchers assess the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 37°C. Monitor degradation via LC-MS every 24 hours. The cyclopropyl group may enhance steric protection against hydrolysis compared to linear alkyl analogs. Use kinetic modeling (e.g., first-order decay) to calculate half-lives and identify degradation products (e.g., cyclopropane ring-opening products) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the cyclopropyl group in this compound under nucleophilic or electrophilic conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals (HOMO/LUMO). The cyclopropyl ring’s angle strain may increase susceptibility to ring-opening reactions with strong electrophiles. Validate predictions experimentally via reactions with halogens or organometallic reagents, tracking intermediates by in-situ IR or -NMR .

Q. How does the cyclopropyl moiety influence the compound’s pharmacokinetic properties in preclinical models compared to non-cyclic analogs?

- Methodological Answer : Compare bioavailability and metabolic stability using in vitro assays (e.g., liver microsomes) and in vivo rodent studies. The cyclopropyl group may reduce oxidative metabolism by cytochrome P450 enzymes due to steric hindrance. Quantify plasma concentrations via LC-MS/MS and correlate with LogP values (predicted using software like MarvinSuite) to assess lipophilicity-driven tissue distribution .

Q. What strategies can resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Systematically evaluate variables:

- Purity : Ensure ≥95% purity via orthogonal methods (HPLC, elemental analysis).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Structural Confirmation : Re-synthesize disputed analogs and validate via X-ray crystallography if possible.

Meta-analyses of published data and independent replication studies are critical to resolving discrepancies .

Methodological Considerations

- Safety and Handling : Follow SDS guidelines for amine-containing compounds; use fume hoods and PPE due to potential irritancy. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation .

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in detail and deposit spectral data in public repositories (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.